Zomepirac sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analgesic Efficacy

Several studies investigated zomepirac sodium's effectiveness in managing various pain conditions. Research showed promise:

- Post-surgical pain: A double-blind study compared zomepirac sodium to a propoxyphene/acetaminophen combination and placebo in post-surgical patients PubMed. Zomepirac sodium (100mg) demonstrated significantly better pain relief than the combination and was superior to placebo.

- Cancer pain: Another double-blind study assessed zomepirac sodium against oxycodone with acetaminophen/codeine (Percodan) in advanced cancer patients PubMed. Zomepirac sodium (100mg) provided pain relief comparable to the oxycodone combination.

- Primary dysmenorrhea: Research also evaluated zomepirac sodium's efficacy in treating primary dysmenorrhea (painful menstruation) PubMed. A double-blind crossover study showed zomepirac sodium to be significantly more effective than placebo in relieving various menstrual pain symptoms.

These studies suggest zomepirac sodium had analgesic properties, but it's important to remember it was withdrawn due to safety concerns.

Safety Concerns and Withdrawal

Despite its analgesic effects, research also highlighted potential safety issues with zomepirac sodium:

- Hypersensitivity reactions: A study using a large claims database found an increased risk of allergic reactions associated with zomepirac sodium compared to other NSAIDs PubMed: . This risk might be linked to the specific use patterns for zomepirac sodium compared to other NSAIDs.

- Gastrointestinal side effects: Like other NSAIDs, zomepirac sodium can cause gastrointestinal problems. Research from clinical trials indicated gastrointestinal disturbances were the most common side effects reported by patients taking zomepirac sodium PubMed.

Chemical Structure

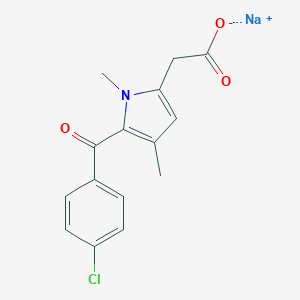

The chemical formula for zomepirac sodium is C₁₅H₁₃ClNNaO₃, and its IUPAC name is sodium 2-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]acetate dihydrate. Its structure features a pyrrole ring, which is less common among NSAIDs, providing it with distinct pharmacological properties .

Like other NSAIDs, Zomepirac sodium's exact mechanism of action is not fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase (COX), which plays a role in the production of prostaglandins, inflammatory mediators []. Prostaglandins contribute to pain, fever, and inflammation. By inhibiting COX, Zomepirac sodium could reduce the production of these mediators, leading to its analgesic and antipyretic effects [].

Zomepirac sodium functions primarily as a prostaglandin synthetase inhibitor. This mechanism involves blocking the cyclooxygenase enzymes that convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, zomepirac sodium reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .

Zomepirac exhibits significant analgesic and anti-inflammatory properties. Clinical studies indicated that it was more effective than aspirin or codeine alone and comparable to opioid analgesics in managing postoperative pain. Its unique mechanism of action allows it to provide effective relief without the addictive potential associated with opioids .

Adverse Effects

Despite its efficacy, zomepirac sodium is associated with serious side effects, including fatal anaphylactoid reactions. This led to its withdrawal from the market after reports indicated that it was responsible for a significant number of anaphylactic reactions in patients .

Zomepirac can be synthesized through several steps:

- Starting Materials: The synthesis begins with diethyl 1,3-acetonedicarboxylate and chloroacetone.

- Formation of Intermediate: These compounds undergo a modification of the Hantzsch pyrrole synthesis to yield an intermediate product.

- Saponification and Decarboxylation: The intermediate undergoes saponification, monoesterification, and thermal decarboxylation.

- Acylation: The resulting ester is then acylated with N,N-dimethyl-para-chlorobenzamide.

- Final Saponification: The final step involves saponification to yield zomepirac sodium salt .

Research on zomepirac sodium has demonstrated interactions with other medications that inhibit or enhance its effects. For instance:

- Anticoagulants: There may be increased bleeding risk when used concurrently.

- Other NSAIDs: Co-administration can lead to additive effects on gastrointestinal toxicity.

- Corticosteroids: Concurrent use may increase the risk of gastrointestinal side effects .

Zomepirac sodium shares structural similarities with several other NSAIDs but stands out due to its unique pyrrole structure. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tolmetin | Acetic acid derivative | Structurally related; less severe side effects |

| Ibuprofen | Propionic acid derivative | Widely used; lower risk of anaphylaxis |

| Naproxen | Propionic acid derivative | Longer half-life; less frequent dosing |

| Diclofenac | Acetic acid derivative | Potent anti-inflammatory properties |

Zomepirac's unique structure allows for distinct pharmacological actions compared to these compounds, although its safety profile has limited its clinical use .

Crystallographic Characterization

X-ray Diffraction Patterns and Crystal Structure Analysis

Zomepirac sodium salt exhibits distinct crystallographic characteristics that have been documented through X-ray diffraction studies. The compound exists in multiple solid-state forms, including anhydrous and hydrated variants, each displaying unique diffraction patterns [1] [2].

The anhydrous form of zomepirac sodium (CAS 64092-48-4) crystallizes with the molecular formula C₁₅H₁₃ClNNaO₃ and a molecular weight of 313.71 g/mol [1] [3]. X-ray powder diffraction analysis reveals characteristic peaks that distinguish this form from its hydrated counterparts. The crystal structure determination has been facilitated by single-crystal X-ray crystallography techniques, though specific unit cell parameters for zomepirac sodium are not extensively documented in the available literature.

The crystallographic analysis confirms the presence of the sodium cation coordinated with the carboxylate group of the zomepirac anion, forming an ionic salt structure. The pyrrole ring system, which distinguishes zomepirac from other nonsteroidal anti-inflammatory drugs that typically contain benzene rings, contributes to the unique packing arrangement within the crystal lattice [4].

Polymorphic Forms and Hydration States

Zomepirac sodium demonstrates polymorphic behavior with multiple crystalline forms identified. The most well-characterized forms include the anhydrous variant and the dihydrate form [2] [5].

Anhydrous Form: The anhydrous zomepirac sodium (molecular formula C₁₅H₁₃ClNNaO₃) represents the water-free crystalline state with enhanced stability under low humidity conditions [6]. This form exhibits specific X-ray diffraction patterns and thermal properties distinct from hydrated variants.

Dihydrate Form: The dihydrate variant (CAS 64092-49-5) incorporates two molecules of water per drug molecule, yielding the molecular formula C₁₅H₁₇ClNNaO₅ with a molecular weight of 349.74 g/mol [2] [5]. This hydrated form demonstrates different solubility characteristics and thermal stability compared to the anhydrous form.

The water content in hydrated forms has been quantified through thermogravimetric analysis, with hydrated forms containing approximately 0.8% water by weight, corresponding to the stoichiometric dihydrate composition [7]. The transformation between anhydrous and hydrated forms is reversible and depends on environmental humidity and temperature conditions.

Thermodynamic Properties

Melting Point and Phase Transitions

Zomepirac exhibits distinct melting characteristics depending on its salt form and hydration state. The free acid form of zomepirac demonstrates a melting point of 178.5°C [7] [8], representing the thermal decomposition temperature of the neutral compound.

The sodium salt dihydrate form exhibits a higher melting point of 295-296°C [9], reflecting the increased thermal stability conferred by ionic bonding and crystal water incorporation. This elevated melting point is characteristic of ionic pharmaceutical salts, where electrostatic interactions within the crystal lattice require higher thermal energy for disruption.

Thermal analysis studies using differential scanning calorimetry (DSC) reveal complex thermal behavior during heating. The dihydrate form undergoes dehydration upon heating, with water loss occurring in the temperature range of 90-170°C before reaching the final melting point [10]. This dehydration process is endothermic and represents a pseudo-polymorphic transformation from the hydrated to anhydrous state.

Thermogravimetric analysis (TGA) confirms the thermal decomposition pattern, with the compound remaining stable up to approximately 273°C before significant thermal degradation occurs [11]. The thermal decomposition is characterized by weight loss corresponding to the elimination of organic functional groups and the breakdown of the pyrrole ring system.

Solubility Profiles in Polar and Nonpolar Solvents

Zomepirac sodium salt demonstrates variable solubility characteristics across different solvent systems, reflecting its ionic nature and molecular structure [1] [3] [12].

Aqueous Solubility: The anhydrous form exhibits limited water solubility at 0.0458 mg/mL [7] [6], characteristic of many pharmaceutical sodium salts. Enhanced solubility of 5 mg/mL (15.94 mM) can be achieved through sonication [12], indicating the presence of kinetic barriers to dissolution that can be overcome through mechanical energy input.

Organic Solvent Solubility: Zomepirac sodium demonstrates high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (318.77 mM) with sonication [3] [12]. This enhanced solubility in polar aprotic solvents reflects the compound's ionic character and the solvation of both sodium cations and organic anions.

The compound shows slight solubility in methanol [1], representing moderate interaction with polar protic solvents. The solubility pattern follows typical ionic pharmaceutical behavior, with enhanced dissolution in polar solvents capable of stabilizing separated ionic species through solvation mechanisms.

Spectroscopic Signatures

Ultraviolet-Visible Absorption Characteristics

Zomepirac sodium salt exhibits characteristic ultraviolet-visible absorption properties that facilitate its identification and quantitative analysis [13] [14].

In alkaline media, the UV absorption spectrum displays two distinct maxima: the primary absorption occurs at 260 nm with log ε = 3.94, while a secondary absorption peak appears at approximately 360 nm [14]. These absorption characteristics reflect the extended conjugation within the pyrrole-benzoyl chromophore system and the influence of the ionic environment on electronic transitions.

The compound's UV-Vis properties are utilized for analytical detection in high-performance liquid chromatography (HPLC) systems, with detection wavelengths commonly employed at 254 nm, 280 nm, and 360 nm [13]. The 360 nm wavelength provides enhanced sensitivity for trace-level detection, while 254 nm represents a standard analytical wavelength for pharmaceutical analysis.

pH-dependent spectroscopic behavior has been observed, with the alkaline conditions promoting enhanced absorption intensity due to the ionization state of the carboxylate group and potential changes in the electronic environment of the chromophore system.

Nuclear Magnetic Resonance and Mass Spectrometric Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR analysis of zomepirac sodium salt confirms the expected molecular structure with signals consistent with the pyrrole ring system, methyl substituents, and chlorobenzoyl moiety [15]. The NMR spectrum provides definitive structural identification and has been utilized for purity assessment and structural confirmation in pharmaceutical analysis.

Mass Spectrometry: Mass spectrometric analysis reveals characteristic fragmentation patterns that serve as molecular fingerprints for zomepirac identification [13] [16] [17]. The molecular ion peak appears at m/z 313 for the anhydrous form, corresponding to the [M+Na]⁺ ion or the deprotonated free acid.

Major fragment ions include m/z 138.9951, 108.08096, and 140.99193 [17], representing characteristic fragmentations of the chlorobenzoyl and pyrrole ring systems. These fragmentation patterns are reproducible and serve as confirmatory evidence for compound identification in complex biological matrices.

Collision-induced dissociation studies provide additional structural information, with fragmentation occurring preferentially at the benzoyl-pyrrole connection and within the substituted benzene ring system [16]. The mass spectrometric behavior is consistent across different ionization modes, including electron impact and electrospray ionization techniques.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic